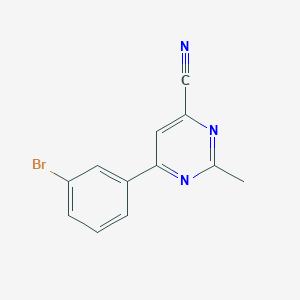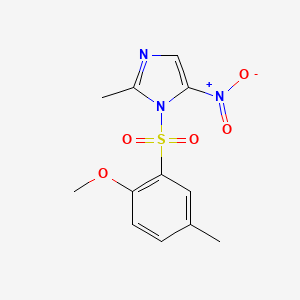
1-(2-Methoxy-5-methyl-benzenesulfonyl)-2-methyl-5-nitro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxy-5-methylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole is a complex organic compound with a unique structure that combines a benzenesulfonyl group, a methoxy group, and a nitroimidazole moiety
Preparation Methods
The synthesis of 1-(2-methoxy-5-methylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the Benzenesulfonyl Intermediate: This step involves the sulfonylation of 2-methoxy-5-methylbenzene using a sulfonyl chloride reagent under acidic conditions.
Nitration of Imidazole: The imidazole ring is nitrated using a nitrating agent such as nitric acid or a nitrate salt.
Coupling Reaction: The benzenesulfonyl intermediate is then coupled with the nitrated imidazole under basic conditions to form the final product.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using catalysts or specific solvents.
Chemical Reactions Analysis
1-(2-Methoxy-5-methylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst, resulting in the formation of amino derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include nitric acid, hydrogen gas, and nucleophiles such as amines or thiols. Major products formed from these reactions include sulfone derivatives, amino derivatives, and substituted imidazoles.
Scientific Research Applications
1-(2-Methoxy-5-methylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 1-(2-methoxy-5-methylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, leading to inhibition or activation of these targets.
Pathways: It may interfere with metabolic pathways, such as those involved in DNA synthesis or repair, leading to cell death or growth inhibition.
Comparison with Similar Compounds
1-(2-Methoxy-5-methylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-methoxy-5-methylbenzenesulfonyl chloride and 2-methoxybenzene sulfonyl chloride share structural similarities but differ in functional groups and reactivity.
Uniqueness: The presence of both the nitroimidazole and benzenesulfonyl groups in 1-(2-methoxy-5-methylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole makes it unique, providing a combination of properties that are not found in other similar compounds.
Properties
Molecular Formula |
C12H13N3O5S |
|---|---|
Molecular Weight |
311.32 g/mol |
IUPAC Name |
1-(2-methoxy-5-methylphenyl)sulfonyl-2-methyl-5-nitroimidazole |
InChI |
InChI=1S/C12H13N3O5S/c1-8-4-5-10(20-3)11(6-8)21(18,19)14-9(2)13-7-12(14)15(16)17/h4-7H,1-3H3 |
InChI Key |
MMLHDTXXJLDKLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C |
solubility |
>46.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-epoxybenzo[d]azepine-1-carboxylic acid](/img/structure/B14866339.png)
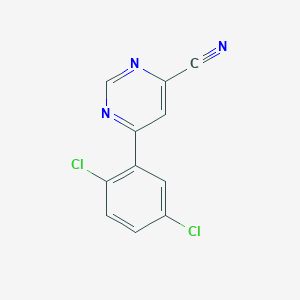

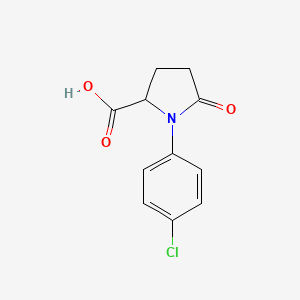
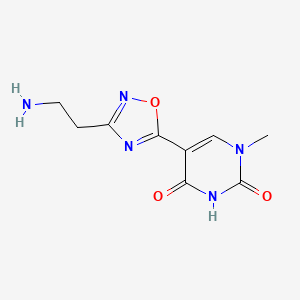
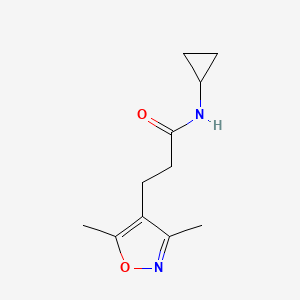
![(2S,3R,4R,5S,6S)-2-[(2S,3R,4S,5S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18S,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14866369.png)
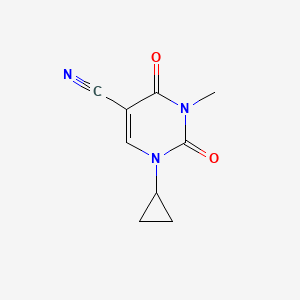
![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B14866378.png)

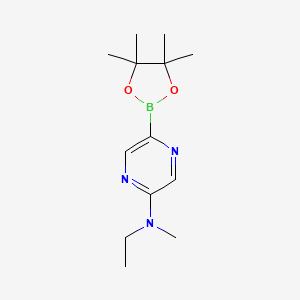
![(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R,5S,6R)-5,6,7-trihydroxy-6-methylheptan-2-yl]-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14866400.png)
